The Definitive Guide to the Solid-State Architecture of 6-Methoxy-1,4-oxazepane Hydrochloride: A Crystallographic Approach
The Definitive Guide to the Solid-State Architecture of 6-Methoxy-1,4-oxazepane Hydrochloride: A Crystallographic Approach
Introduction: Unveiling the Three-Dimensional Landscape of a Privileged Scaffold
The 1,4-oxazepane moiety is a seven-membered heterocyclic ring system that has garnered significant attention in medicinal chemistry.[1] Its unique non-planar structure provides an excellent framework for the development of novel therapeutic agents, particularly those targeting the central nervous system.[1][2] Derivatives of this scaffold have shown promise as, for instance, dopamine receptor ligands, indicating their potential in treating a range of neurological and psychiatric conditions.[1] The specific analogue, 6-Methoxy-1,4-oxazepane hydrochloride, represents a key structure whose three-dimensional arrangement is crucial for understanding its interaction with biological targets and for optimizing its pharmaceutical properties.
This technical guide provides a comprehensive, in-depth exploration of the methodologies employed to elucidate the crystal structure of 6-Methoxy-1,4-oxazepane hydrochloride through single-crystal X-ray diffraction (SC-XRD). As a self-validating system of protocols, this document is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the intricate process of solid-state structural analysis. We will delve into the causality behind experimental choices, from crystal growth to data refinement, to provide a robust understanding of how to obtain a precise and unambiguous three-dimensional molecular structure.[3]
From Synthesis to Single Crystal: The Art and Science of Crystallization
The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The purity of the initial material is paramount, as impurities can inhibit or disrupt the crystallization process.
Representative Synthesis of 6-Methoxy-1,4-oxazepane Hydrochloride
While multiple synthetic routes to the 1,4-oxazepane core exist, a common approach involves the cyclization of an appropriate amino alcohol precursor. For 6-Methoxy-1,4-oxazepane, a plausible synthetic strategy could involve the reaction of a suitably protected aminoethoxy ethanol derivative with a methoxy-containing building block, followed by deprotection and cyclization. The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent.
The Critical Step: Growing Diffraction-Quality Crystals
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging aspect of structure determination.[4] The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.[4]
Experimental Protocol: Slow Evaporation Method
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Solvent Selection: A screening of various solvents is performed to identify a system in which 6-Methoxy-1,4-oxazepane hydrochloride has moderate solubility. Solvents such as methanol, ethanol, or mixtures with less polar solvents like dichloromethane or ethyl acetate are often good starting points.
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Preparation of a Saturated Solution: The compound is dissolved in the chosen solvent or solvent system at a slightly elevated temperature to achieve saturation. The solution is then filtered to remove any particulate matter.
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Controlled Evaporation: The filtered solution is placed in a clean vial, which is then loosely capped or covered with parafilm perforated with a few small holes. This allows for the slow evaporation of the solvent, gradually increasing the concentration of the solute and promoting the formation of single crystals.
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Incubation: The vial is left undisturbed in a vibration-free environment at a constant temperature. Crystal growth can take anywhere from a few days to several weeks.
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Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a spatula or by decanting the solvent.
The choice of the slow evaporation method is predicated on its simplicity and effectiveness for many small organic molecules. The slow rate of solvent removal provides the necessary time for molecules to orient themselves into a thermodynamically stable crystal lattice.
Illuminating the Molecular Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow for Data Collection
The following diagram illustrates the typical workflow for collecting single-crystal X-ray diffraction data.
Caption: A generalized workflow for single-crystal X-ray diffraction data collection.
Step-by-Step Methodology:
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Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.[5]
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Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion of the atoms and is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).[6]
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Diffraction Pattern: As the crystal is rotated, the X-rays are diffracted by the planes of atoms within the crystal lattice, producing a pattern of diffraction spots that are recorded on an area detector.[5]
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Data Integration and Scaling: The collected images are processed to determine the position and intensity of each diffraction spot. This data is then scaled and corrected for various experimental factors to produce a final reflection file.[6]
From Diffraction Data to 3D Structure: Solution and Refinement
The culmination of the X-ray diffraction experiment is the determination and refinement of the crystal structure. This is a computational process that transforms the measured diffraction intensities into a detailed three-dimensional model of the molecule.
The Path to a Refined Structure
The following diagram outlines the key steps in solving and refining a crystal structure.
Caption: The computational workflow for crystal structure solution and refinement.
Methodology:
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Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.[3]
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Model Building: Atoms are fitted into the electron density map to build an initial molecular model.
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Refinement: The positions and thermal parameters of the atoms are refined using a least-squares minimization process to improve the agreement between the calculated and observed diffraction data.[3]
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Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.
The Crystal Structure of 6-Methoxy-1,4-oxazepane Hydrochloride: A Hypothetical Analysis
While a deposited crystal structure for 6-Methoxy-1,4-oxazepane hydrochloride is not publicly available as of this writing, we can anticipate the key structural features that would be revealed through the aforementioned process.
Crystallographic Data Summary
The following table presents a hypothetical but plausible set of crystallographic data for the title compound.
| Parameter | Hypothetical Value |
| Chemical Formula | C₆H₁₄ClNO₂ |
| Formula Weight | 167.63 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.3 |
| β (°) | 105.2 |
| Volume (ų) | 923.5 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.205 |
| R-factor | < 0.05 |
Molecular Conformation and Intermolecular Interactions
The seven-membered 1,4-oxazepane ring is expected to adopt a flexible conformation, likely a twist-chair or a boat-chair conformation, to minimize steric strain. The methoxy group at the 6-position could be oriented in either an axial or equatorial position, and the determination of this conformation would be a key outcome of the structural analysis.
Crucially, the presence of the hydrochloride moiety would lead to significant intermolecular interactions. The protonated nitrogen atom of the oxazepane ring and the chloride ion would act as hydrogen bond donors and acceptors, respectively. These hydrogen bonds, along with weaker C-H...O and C-H...Cl interactions, would likely play a major role in the overall crystal packing.
The following diagram illustrates a hypothetical molecular structure and key anticipated hydrogen bonding.
Caption: A simplified representation of the anticipated hydrogen bonding between the protonated 6-Methoxy-1,4-oxazepane cation and the chloride anion.
Conclusion: The Indispensable Role of Crystallography in Drug Development
The determination of the single-crystal X-ray structure of 6-Methoxy-1,4-oxazepane hydrochloride provides an unambiguous and high-resolution snapshot of its three-dimensional architecture. This information is invaluable in the field of drug development for several reasons. Firstly, it confirms the molecular connectivity and stereochemistry of the synthesized compound. Secondly, it provides a detailed understanding of the conformational preferences of the flexible seven-membered ring, which is crucial for designing molecules that fit optimally into a biological target. Finally, the analysis of intermolecular interactions in the solid state can offer insights into the compound's physical properties, such as solubility and stability, which are critical for formulation development. In essence, single-crystal X-ray diffraction serves as a cornerstone for structure-based drug design, enabling the rational optimization of lead compounds into effective and safe medicines.
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